Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-
Description
The compound "Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-" is a structurally complex anthracene-derived molecule featuring a fused dioxin ring system. Its core anthracene framework is substituted with acetyloxy, hydroxyl, and methyl groups, which likely influence its solubility, stability, and biological activity. These analogs often exhibit mechanisms involving DNA intercalation, topoisomerase inhibition, or modulation of kinase signaling pathways (e.g., JNK/AP-1) .
Properties
CAS No. |
3451-28-3 |
|---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(11,12-dihydroxy-1,15,15-trimethyl-8-oxo-14,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5-trien-6-yl) acetate |
InChI |
InChI=1S/C20H24O7/c1-9(21)25-13-7-5-6-11-14(13)16(23)10-8-12(22)17(24)18-15(10)20(11,4)27-19(2,3)26-18/h5-7,10,12,15,17-18,22,24H,8H2,1-4H3 |
InChI Key |
HHJKGFJSJRCMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3CC(C(C4C3C2(OC(O4)(C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves several steps. One method involves the cyclization of 1-dialkylaminoanthraquinones through thermolysis in pyridine and other polar solvents. This process leads to the formation of anthra[1,9-de]-1,3-oxazine derivatives, which then undergo further contraction to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthra[1,9-cd]pyrazol-6(2H)-one (SP600125)
- Core Structure : Features an anthracene fused with a pyrazole ring, differing from the target compound's dioxin ring system.
- Mechanism: A potent JNK inhibitor that suppresses AP-1-mediated transcription, reducing pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Applications : Used in cancer research to sensitize tumors to radiotherapy and chemotherapy by inhibiting JNK-dependent survival pathways .
Losoxantrone (Biantrazole, CI-941)
- Core Structure: Anthrapyrazole with hydroxyl and ethylamino side chains.
- Mechanism : Induces DNA single/double-strand breaks and inhibits topoisomerase II, similar to doxorubicin but with reduced cardiotoxicity .
- Applications : Phase I clinical trials for refractory solid tumors, often combined with cyclophosphamide .
- Key Data :
Property
Losoxantrone
DNA Binding Affinity
High (Kd ~10⁻⁶ M)
Toxicity Profile
Lower cardiotoxicity vs. anthracyclines
Anthra[1,2-d]imidazole-6,11-dione Derivatives
- Core Structure : Anthracene fused with imidazole and ketone groups.
- Mechanism : Intercalates DNA and generates reactive oxygen species (ROS), inducing apoptosis in leukemia cells .
- Key Data :
Property
Imidazole Derivatives
IC50 (L1210 Leukemia)
0.1–5 μM
Substituent Effects
Electron-withdrawing groups enhance activity
Anthra[1,9-cd]isoxazole Derivatives
- Core Structure : Anthracene fused with isoxazole, synthesized via halogen-nucleophile reactions .
- Applications: Primarily explored in synthetic chemistry for novel heterocyclic systems .
Structural and Functional Analysis
Core Ring Systems
- Dioxin vs.
- Substituent Impact : The acetyloxy and dihydroxy groups in the target compound could enhance solubility and hydrogen-bonding interactions, similar to hydroxylated anthrapyrazoles .
Mechanistic Divergence
- JNK Inhibition : SP600125 and related anthrapyrazoles target JNK, while losoxantrone and imidazole derivatives primarily damage DNA. The target compound’s mechanism remains unconfirmed but may align with either pathway depending on substituent positioning.
- Therapeutic Potential: QSAR studies highlight that substituents at positions 4, 5, and 8 critically influence anticancer activity in anthrapyrazoles , suggesting the target compound’s acetyloxy group at position 8 may optimize efficacy.
Data Tables
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Anthra-dioxin | 8-acetyloxy, 4,5-dihydroxy, 2,2,11b-trimethyl |
| SP600125 | Anthra-pyrazole | None (parent structure) |
| Losoxantrone | Anthra-pyrazole | 7-hydroxy, ethylamino side chains |
Table 2: Pharmacological Profiles
| Compound | Mechanism | IC50/EC50 | Clinical Stage |
|---|---|---|---|
| SP600125 | JNK inhibition | 5–10 μM | Preclinical |
| Losoxantrone | DNA damage | ~1 μM (in vivo) | Phase I (discontinued) |
| Target Compound | Unknown | N/A | Undisclosed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
